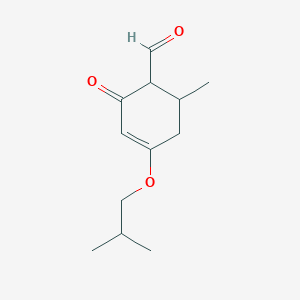
6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, an aldehyde group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexene derivative followed by oxidation and etherification reactions. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can be cleaved and substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carboxylic acid
Reduction: 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde
- 6-Methyl-2-oxocyclohex-3-ene-1-carbaldehyde
- 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-methanol
Uniqueness
6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is unique due to the presence of both an ether linkage and an aldehyde group within a cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
61692-49-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H18O3/c1-8(2)7-15-10-4-9(3)11(6-13)12(14)5-10/h5-6,8-9,11H,4,7H2,1-3H3 |
InChI Key |
OPEZEIRPMJWOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1C=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















